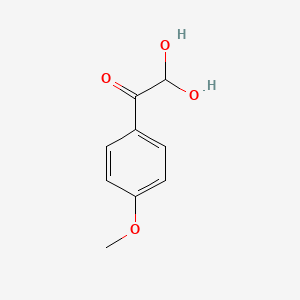
1-(2-Bromo-5-fluorobenzoyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-fluorobenzoyl)azetidine is a synthetic organic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorobenzoyl)azetidine typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with azetidine under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring ensures consistent production quality .
化学反応の分析
Types of Reactions: 1-(2-Bromo-5-fluorobenzoyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The azetidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Nucleophilic Substitution: Formation of substituted azetidines.
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of 1-(2-Bromo-5-fluorobenzyl)azetidine.
科学的研究の応用
1-(2-Bromo-5-fluorobenzoyl)azetidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Bromo-5-fluorobenzoyl)azetidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity towards these targets. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological molecules .
類似化合物との比較
Azetidine: The parent compound, known for its ring strain and reactivity.
1-(2-Bromo-5-fluorobenzyl)azetidine: A reduced form with different reactivity and applications.
2-Bromo-5-fluoroaniline: A precursor in the synthesis of 1-(2-Bromo-5-fluorobenzoyl)azetidine.
Uniqueness: this compound is unique due to the presence of both bromo and fluoro substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
azetidin-1-yl-(2-bromo-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXXDDUHYYADOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7946475.png)


![disodium;2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate](/img/structure/B7946503.png)
![1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B7946513.png)





![4-([3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl)-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B7946551.png)
![potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate](/img/structure/B7946553.png)
